molecular formula C11H9N5O2 B2658901 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443278-87-2

5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2658901
CAS No.: 1443278-87-2
M. Wt: 243.226
InChI Key: XRUUXFRLGTUTNU-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a sophisticated pyrazolopyrimidine-based chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical building block for the synthesis of novel, potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug design, known for its ability to mimic purine bases and interact with the ATP-binding sites of various kinases. Researchers utilize this carboxylic acid functionalized intermediate to create amide derivatives and other analogs, enabling structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against specific kinase targets. Its application is primarily focused in the preclinical development of targeted anticancer therapies, where inhibiting aberrant kinase signaling is a cornerstone strategy. The presence of the methylpyrazole substituent further enhances the molecular diversity and binding properties achievable with this core structure, making it a valuable tool for chemists constructing focused libraries for high-throughput screening. This product is intended for laboratory research use by qualified professionals.

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-15-8(2-4-12-15)7-6-9(11(17)18)16-10(14-7)3-5-13-16/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUUXFRLGTUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Construction of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor, often through a cyclization reaction facilitated by a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid or aldehyde derivative.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 5-(1-Carboxy-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, has shown significant potential as an antitumor agent. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms involving the inhibition of specific kinases associated with tumor growth. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit cytotoxicity against breast and lung cancer cells by disrupting cell cycle progression and inducing apoptosis .

Enzyme Inhibition
This compound has been explored for its ability to inhibit protein kinases, which are crucial in signaling pathways related to cell growth and differentiation. The inhibition of kinases such as AXL and c-MET has been linked to therapeutic benefits in conditions like cancer and fibrosis . The structural characteristics of this compound contribute to its selectivity and potency as a kinase inhibitor .

Material Science

Fluorescent Properties
Recent studies highlight the utility of pyrazolo[1,5-a]pyrimidines as fluorescent materials. The compound's unique electronic structure allows it to act as a fluorophore, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the photophysical properties through structural modifications presents opportunities for developing advanced materials with tailored functionalities .

Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with desirable supramolecular properties enhances their applicability in solid-state devices. Research into the crystallization behavior of these compounds has shown promising results for their use in drug delivery systems and as components in nanotechnology .

Case Study 1: Antitumor Screening

A series of derivatives based on the pyrazolo[1,5-a]pyrimidine core were synthesized and screened for anticancer activity. The results indicated that certain modifications at the 7-position significantly enhanced their cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as lead structures for further drug development .

Case Study 2: Fluorescent Sensor Development

In another study, researchers developed a fluorescent sensor using derivatives of pyrazolo[1,5-a]pyrimidine for detecting metal ions. The sensor demonstrated high sensitivity and selectivity towards specific ions, showcasing the compound's versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound :
5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Position 5: 1-Methyl-1H-pyrazole
- Position 7: Carboxylic acid
C₁₃H₁₁N₅O₂ 243.23 Discontinued; potential scaffold for kinase inhibitors or agrochemicals.
Analog 1 :
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Position 2: 4-Fluorophenyl
- Position 5: Methyl
- Position 7: Carboxylic acid
C₁₅H₁₁FN₄O₂ 298.27 Enhanced lipophilicity due to fluorophenyl group; purity 95% (CAS 956438-51-0).
Analog 2 :
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Position 3: Methyl
- Position 5: 4-Fluorophenyl
- Position 7: Carboxylic acid
C₁₄H₁₁FN₄O₂ 284.26 Electron-withdrawing fluorophenyl group may increase acidity; CAS 529476-77-5.
Analog 3 :
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Position 3: Chloro
- Position 5: Cyclopropyl
- Position 7: Carboxylic acid
C₁₀H₈ClN₃O₂ 237.65 Cyclopropyl group enhances steric hindrance; CAS 1011354-08-7.
Analog 4 :
2-(4-Fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Position 2: 4-Fluorophenyl
- Position 5: 1,3,5-Trimethylpyrazole
- Position 7: Carboxylic acid
C₁₉H₁₆FN₅O₂ 365.37 Bulky trimethylpyrazole substituent; potential kinase inhibitor (CAS 956439-72-8).
Analog 5 :
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine
- Position 5: Chloro
- Position 7: Methoxy
C₇H₆ClN₃O 183.60 Methoxy group reduces solubility compared to carboxylic acid derivatives.

Key Observations from Comparative Analysis

Substituent Effects on Solubility: Carboxylic acid at position 7 (target compound and analogs 1–4) enhances water solubility and hydrogen-bonding capacity compared to non-polar groups like methoxy (analog 5) . Bulky substituents (e.g., trimethylpyrazole in analog 4) reduce solubility but improve membrane permeability .

Steric hindrance from cyclopropyl (analog 3) or trimethylpyrazole (analog 4) may restrict conformational flexibility, affecting target selectivity .

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., TRK inhibitors in cancer therapy) and agrochemicals (e.g., herbicides) .

Synthetic Accessibility :

  • Ultrasonic irradiation in aqueous-alcohol media (e.g., ) offers efficient synthesis for analogs with moderate yields (38–92%) .

Biological Activity

5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including microwave-assisted copper-catalyzed approaches that enhance yield and reduce reaction time. The structure consists of a fused pyrazolo-pyrimidine scaffold that contributes to its biological properties. Notably, the presence of the carboxylic acid group at position 7 is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit promising anticancer effects. For instance, a study involving a library of synthesized pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in various cancer cell lines, including MDA-MB-231 (human breast cancer) and MCF-7 (another breast cancer line). The IC50 values for some derivatives ranged from 15.3 µM to higher concentrations depending on their structure and substituents .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Reference
5-(1-Methyl-1H-pyrazol-5-yl)MDA-MB-23115.3
Triazole-linked derivativeMDA-MB-231Varies
Pyrazolo[1,5-a]pyrimidin-7-olsMDA-MB-231>50

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that derivatives can inhibit NF-kB/AP-1 reporter activity in LPS-induced models, suggesting a mechanism for reducing inflammation . The effectiveness varies among different derivatives, with some demonstrating IC50 values below 50 µM.

Table 2: Anti-inflammatory Activity

CompoundActivity TypeIC50 (µM)Reference
Pyrazolo[1,5-a]quinazolineNF-kB/AP-1 Inhibition4.8 - 30.1
Various derivativesGeneral Inhibition<50

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazolo[1,5-a]pyrimidines indicates that modifications at specific positions can enhance biological activity. For example, the introduction of electron-withdrawing groups at position 7 significantly influences the compound's potency against cancer cells . Additionally, the incorporation of substituents on the pyrazole ring can modulate both anticancer and anti-inflammatory effects.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Trk Inhibitors : A study reported novel derivatives exhibiting potent inhibition against Tropomyosin receptor kinases (Trk), with IC50 values below 5 nM . This suggests potential applications in targeted cancer therapies.
  • Glycohybrids : Research involving glycohybrids derived from pyrazolo[1,5-a]pyrimidines showed promising results against MCF-7 cells with effective growth inhibition . These compounds may serve as leads for developing new anticancer drugs.

Q & A

Basic: What optimized synthetic routes are available for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

Answer:
The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and carbonyl-containing precursors. For example:

  • Step 1: React 5-amino-3-(1-methyl-1H-pyrazol-5-yl)pyrazole with a diketone (e.g., ethyl 2,4-dioxopentanoate) in ethanol under reflux to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Hydrolyze the ester group at position 7 using NaOH or HCl to yield the carboxylic acid .
  • Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (cyclohexane or ethanol) is recommended to isolate the product .

Key Characterization Data:

ParameterMethodExample Data (Similar Compounds)
YieldGravimetric analysis62–70%
Melting PointDifferential Scanning Calorimetry221–268°C
Molecular Structure1H/13C NMR, IR, HRMSδ 7.51 (NH2), 1630 cm⁻¹ (C=O)

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign protons and carbons in the pyrazole and pyrimidine rings. For instance, NH2 groups typically appear as broad singlets at δ ~7.5 ppm .
  • IR Spectroscopy: Confirm carboxylic acid functionality via O–H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
  • X-ray Crystallography: Resolve planar geometry of fused rings (dihedral angles <2° between pyrazole and pyrimidine) and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
  • HRMS: Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can researchers resolve contradictions in melting points or spectral data between synthesized batches?

Answer:

  • Reproducibility Checks: Ensure reaction conditions (solvent, temperature, time) match literature protocols. For example, refluxing in ethanol for 30 min vs. 6 h can alter yields and purity .
  • Advanced NMR Techniques: Use 2D NMR (COSY, NOESY) to confirm regiochemistry. NOESY can detect spatial proximity between H-3 and substituents, ruling out isomeric byproducts .
  • Crystallographic Validation: Compare X-ray data with reported structures to identify packing differences (e.g., π–π stacking distances of ~3.4 Å vs. 3.6 Å) .
  • Elemental Analysis: Verify C/H/N content (±0.3% deviation from calculated values) to detect impurities .

Advanced: What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?

Answer:

  • Carboxylic Acid Derivatization: Couple the acid with amines using bis(pentafluorophenyl) carbonate (BPC) to form amides .
  • Ester Intermediates: Synthesize ethyl esters (e.g., via ethyl 2,4-dioxopentanoate condensation) for nucleophilic substitution with aryl/heteroaryl groups .
  • Metal-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl/vinyl groups at position 7, leveraging halogenated precursors (e.g., 5-chloro derivatives) .

Example Protocol:

React 5-chloropyrazolo[1,5-a]pyrimidine-7-carboxylate with benzylamine/K2CO3 in acetonitrile/DMF.

Purify via preparative TLC (CHCl3/MeOH 9:1) to isolate 7-benzylamino derivatives .

Advanced: How to design bioactivity assays for this compound based on structural analogs?

Answer:

  • Target Selection: Prioritize enzymes/receptors linked to pyrazolo[1,5-a]pyrimidines, such as:
    • COX-2 Inhibition: Measure IC50 via ELISA using purified COX-2 enzyme .
    • Benzodiazepine Receptor Binding: Conduct competitive assays with [³H]flumazenil in rat brain membranes .
  • Structure-Activity Relationship (SAR): Modify substituents at positions 5 and 7, then correlate changes with activity. For example:
    • Hydrophobic Groups (e.g., methyl, phenyl) enhance receptor affinity .
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) improve metabolic stability .
  • In Silico Modeling: Use docking studies (AutoDock Vina) to predict binding modes to HMG-CoA reductase or CRF1 receptors .

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